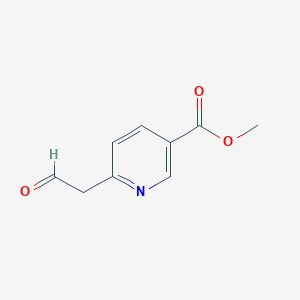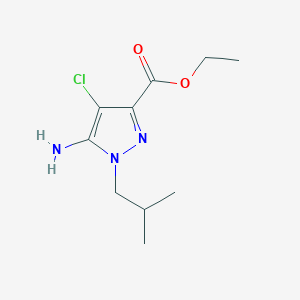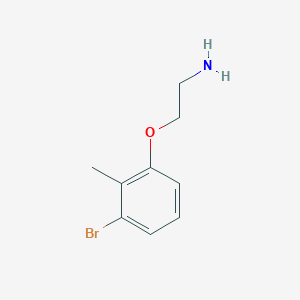![molecular formula C13H8F5NO B12072394 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine and trifluoromethoxy groups in its structure makes it a compound of interest in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the trifluoromethoxylation of a biphenyl derivative, followed by amination. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product with high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials and chemicals with specialized properties.
Mechanism of Action
The mechanism by which 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine can be compared with other biphenyl derivatives, such as:
- 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine
- 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications . The unique combination of fluorine and trifluoromethoxy groups in 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine distinguishes it from other biphenyl derivatives, making it a compound of particular interest in various research fields.
Properties
Molecular Formula |
C13H8F5NO |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2,4-difluoro-6-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H8F5NO/c14-8-5-10(12(19)11(15)6-8)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2 |
InChI Key |
IXJJAOZWKUGIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC(=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)


![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)
![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)
